molecular formula C17H19NO4 B5678577 N-(2-ethoxyphenyl)-2,4-dimethoxybenzamide CAS No. 5663-10-5

N-(2-ethoxyphenyl)-2,4-dimethoxybenzamide

Cat. No. B5678577
CAS RN: 5663-10-5
M. Wt: 301.34 g/mol
InChI Key: WOBUIJNKPKQOOG-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2,4-dimethoxybenzamide is a chemical compound with potential interest in various fields of chemistry and pharmacology. However, specific studies directly addressing this compound are limited, and the information provided here is based on closely related compounds to infer potential characteristics and behaviors.

Synthesis Analysis

The synthesis of related benzamide derivatives often involves acylation reactions, where aminophenol precursors are reacted with acyl chlorides in suitable solvents, such as tetrahydrofuran (THF). For instance, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide was achieved through the acylation of 3-aminophenol with 4-methoxybenzoylchloride, characterized by NMR and elemental analysis (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure and intermolecular interactions of benzamide derivatives can be studied through X-ray diffraction and density functional theory (DFT) calculations. These studies reveal the influence of dimerization and crystal packing on molecular geometry, particularly on bond lengths, angles, and dihedral angles, affecting the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamide compounds participate in various chemical reactions, highlighting their reactivity and potential for further chemical modification. For example, annulation reactions catalyzed by Cp*Rh(III) have been developed to form quinazolin-4(3H)-one derivatives from N-methoxybenzamide and bisoxazol-5-one, demonstrating the versatility of benzamide derivatives in synthetic chemistry (Xiong et al., 2018).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular geometry and intermolecular interactions. The herringbone array of hydrogen-bonded ribbons in 2-ethoxybenzamide, for example, demonstrates the impact of molecular structure on the solid-state arrangement and physical properties (Pagola & Stephens, 2009).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-4-22-15-8-6-5-7-14(15)18-17(19)13-10-9-12(20-2)11-16(13)21-3/h5-11H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBUIJNKPKQOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353504
Record name N-(2-ethoxyphenyl)-2,4-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2,4-dimethoxybenzamide

CAS RN

5663-10-5
Record name N-(2-ethoxyphenyl)-2,4-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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